REACTION_CXSMILES
|
[CH2:1]([N:4]([CH2:8][CH2:9][OH:10])[CH2:5][CH2:6][OH:7])[CH:2]=C.N(CCO)C[CH2:13][OH:14].S(C1C=CC(C)=CC=1)(OCCOC)(=O)=O.C(=O)([O-])[O-].[Na+].[Na+]>>[CH3:13][O:14][CH2:2][CH2:1][N:4]([CH2:8][CH2:9][OH:10])[CH2:5][CH2:6][OH:7] |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)N(CCO)CCO
|
Name
|
|
Quantity
|
0.5 mol
|
Type
|
reactant
|
Smiles
|
N(CCO)CCO
|
Name
|
|
Quantity
|
0.55 mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OCCOC)C1=CC=C(C)C=C1
|
Name
|
|
Quantity
|
29.15 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared by the procedure
|
Type
|
DISTILLATION
|
Details
|
was fractionally distilled
|
Type
|
CUSTOM
|
Details
|
boiling from 90°-110° at 0.1 mm
|
Type
|
CUSTOM
|
Details
|
was collected
|
Name
|
|
Type
|
|
Smiles
|
COCCN(CCO)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |